Stereochemical Composition: Racemic D,L-Mixture vs. Enantiopure D-Isomer Determines Synthetic Utility
The target compound is explicitly designated as a D,L-racemic mixture, containing equimolar amounts of D- and L-phenylglycine enantiomers, as evidenced by its Undefined Atom Stereocenter Count of 1 . The closest industrial analog, 2-[N-(D-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt (CAS 1262750-76-4), carries a defined (2R) stereocenter (Undefined Atom Stereocenter Count: 0) and is specifically designated as an 'Intermediate in the preparation of Cephalexin' . This stereochemical distinction is functionally consequential: the enzymatic transacylation used in industrial cephalexin synthesis requires the D-configuration at the phenylglycine α-carbon for stereospecific acylation of 7-ADCA [1].
| Evidence Dimension | Undefined atom stereocenter count (stereochemical definition) |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter (D,L-racemic mixture); 0 defined atom stereocenters |
| Comparator Or Baseline | 2-[N-(D-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt (CAS 1262750-76-4): 0 undefined atom stereocenters; 1 defined atom stereocenter (2R) |
| Quantified Difference | Target has 1 undefined stereocenter vs. 0 for comparator; comparator has 1 defined (R) stereocenter vs. 0 for target |
| Conditions | Structural assignment per IUPAC conventions; verified by InChIKey stereochemical layer analysis |
Why This Matters
For stereoselective synthesis applications (e.g., β-lactam antibiotic preparation), the racemic nature of the target compound precludes its use as a direct substitute for the enantiopure D-version, and conversely, the racemic mixture may be specifically required as a reference standard for chiral method development where both enantiomers must be detected.
- [1] Wegman, M.A. et al. (2002). A two-step-one-pot synthesis of cephalexin from D-phenylglycine nitrile. TU Delft Repository. Describes stereospecific enzymatic acylation requiring D-phenylglycine configuration. View Source
